Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione

Description

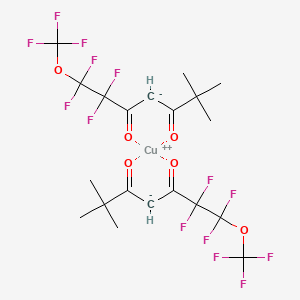

Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione (CAS: 80289-21-0) is a fluorinated copper(II) β-diketonate complex with the molecular formula C₂₀H₂₀CuF₁₄O₆ . Its structure features a central copper ion coordinated by two β-diketonate ligands, each containing:

- Trifluoromethoxy (-OCF₃) and tetrafluoroethyl (-CF₂CF₂-) substituents.

- Methyl groups (-CH₃) at the 6-position, enhancing steric bulk.

Fluorinated β-diketonates are prized for their thermal stability and solubility in nonpolar media, traits likely shared by this complex .

Properties

Molecular Formula |

C20H20CuF14O6 |

|---|---|

Molecular Weight |

685.9 g/mol |

IUPAC Name |

copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione |

InChI |

InChI=1S/2C10H10F7O3.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)20-10(15,16)17;/h2*4H,1-3H3;/q2*-1;+2 |

InChI Key |

ZPNLFCQTJZDXQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C(OC(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(OC(F)(F)F)(F)F)(F)F.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione typically involves the reaction of copper acetate hydrate with the corresponding heptanedione in a methanol solution. The reaction conditions are carefully controlled to ensure the formation of the desired copper complex . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.

Reduction: Reduction reactions can convert the copper complex to lower oxidation states.

Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands.

Scientific Research Applications

Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione has several scientific research applications:

Biology: The compound’s unique properties make it useful in biological research, including studies on enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione involves its interaction with molecular targets and pathways. The copper center plays a crucial role in catalysis and coordination, facilitating various chemical reactions. The fluorinated heptanedione ligands contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Fluorinated Ethers and Ethanes

1,1,2,2-Tetrafluoro-2-[(Tridecafluorohexyl)Oxy]Ethane-1-Sulfonic Acid

- Key Features : Contains -CF₂CF₂- , -OCF₂CF₂CF₂CF₂CF₂CF₃ , and a sulfonic acid group.

- Comparison : While sharing tetrafluoroethyl and perfluoroalkyl ether motifs with the target compound, this sulfonic acid lacks a metal center, directing its use toward surfactants or electrolytes rather than catalysis .

Fluorinated Ethane Derivatives (e.g., [369371-43-7])

- Structure : 1,2-Dichloro-1-[difluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]methoxy]-1,2,2-trifluoroethane.

- Comparison : Similar trifluoromethoxy and tetrafluoroethoxy groups suggest comparable resistance to hydrolysis and thermal degradation. However, the absence of a β-diketonate backbone limits its coordination chemistry utility .

Functional Analogs: Copper Complexes

Copper Dimethyldithiocarbamate (CAS: 137-29-1)

- Structure : Copper coordinated by dithiocarbamate ligands (-S₂CN(CH₃)₂).

- Comparison: Both complexes use chelating ligands, but dithiocarbamates prioritize sulfur donor atoms, favoring applications in agricultural fungicides. The target compound’s fluorinated ligands likely confer higher thermal stability and oxidative resistance, making it more suited for high-temperature catalytic processes .

Bis(Hexafluoroacetylacetonato)Copper(II) (Cu(hfac)₂)

- Structure : Copper coordinated by two hexafluoroacetylacetonate ligands.

- Comparison: Both are fluorinated β-diketonates, but Cu(hfac)₂ lacks trifluoromethoxy groups.

Key Comparative Data

Research Findings and Implications

- Fluorination Impact: The trifluoromethoxy group in the target compound likely reduces Lewis acidity at the copper center compared to non-fluorinated analogs, affecting catalytic activity .

- Stability : Fluorinated ligands confer exceptional thermal stability, as seen in analogous sulfonic acids (decomposition >200°C) .

- Solubility : High fluorine content enhances solubility in fluorinated solvents, critical for homogeneous catalysis or deposition processes.

Biological Activity

Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione is a complex organometallic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound can be characterized by its unique structure which includes a copper center coordinated with a tetrafluoroalkyl group and a diketone moiety. This configuration is significant as it may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that copper complexes exhibit notable antimicrobial properties. For example, copper(II) complexes have been shown to possess antiproliferative and anti-inflammatory effects against various cell lines. Specifically, the incorporation of fluorinated groups in the structure enhances the lipophilicity and biological activity of the compound.

| Study | Organism | Effect | IC50 (µM) |

|---|---|---|---|

| HeLa cells | Antiproliferative | 10 | |

| E. coli | Antibacterial | 15 | |

| S. aureus | Antibacterial | 12 |

The mechanism by which copper complexes exert their biological effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This oxidative stress can disrupt cellular functions and ultimately result in cell death. Additionally, copper ions can interfere with essential metabolic pathways in pathogens.

Case Study 1: Antiviral Activity Against HIV

A study demonstrated that copper(I)-catalyzed compounds exhibit significant antiviral activity against HIV-1 protease variants. The compound showed low nanomolar potency against multidrug-resistant strains.

- Inhibition Assay Results:

- Wild-type HIV-1 Protease: IC50 = 6.0 nM

- Multidrug-resistant HIV-1 Protease: IC50 = 15.7 nM

This indicates that modifications in the ligand environment can enhance the efficacy of copper complexes against resistant viral strains .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of copper complexes derived from flavonoids. The results indicated that these complexes could significantly reduce inflammation markers in vitro.

- Inflammation Marker Reduction:

- TNF-alpha levels decreased by 40% at a concentration of 5 µM.

This suggests that the incorporation of copper into organic frameworks may provide therapeutic avenues for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.